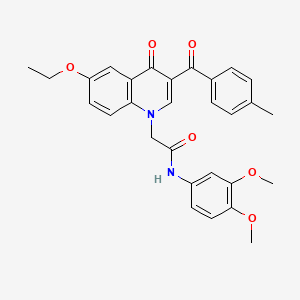

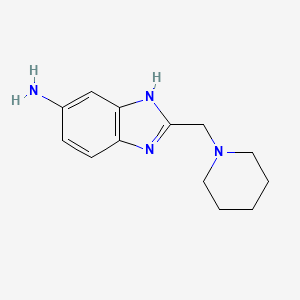

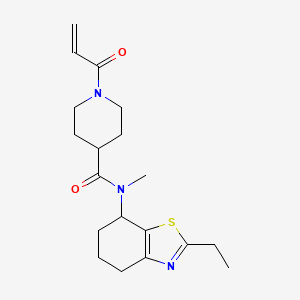

![molecular formula C19H22N6O2 B2475582 N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396747-52-6](/img/structure/B2475582.png)

N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given its complex structure. For instance, it might undergo reactions typical of amides, such as hydrolysis, or reactions typical of aromatic compounds, such as electrophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a carboxamide group could make it polar and potentially soluble in polar solvents. Its melting point, boiling point, and other physical properties would need to be determined experimentally .

Scientific Research Applications

Analgesic Development

The compound’s structural features make it a promising candidate for analgesic drug development. Researchers have investigated its potential as an opioid receptor ligand, aiming to create novel pain-relieving medications with reduced side effects compared to traditional opioids like morphine .

Neuropathic Pain Treatment

Given the compound’s origin from Fentanyl derivatives, it has been studied for its efficacy in treating neuropathic pain. Neuropathic pain arises from nerve damage and can be debilitating. Scientists explore MFCD22619375’s ability to modulate pain pathways and provide relief .

Antimicrobial Properties

In vitro studies have suggested that MFCD22619375 exhibits antimicrobial activity against certain pathogens. Researchers investigate its potential as an antibacterial or antifungal agent. Further studies are needed to understand its mechanism of action and optimize its effectiveness .

Climate Change Adaptation Strategies

Surprisingly, MFCD22619375 has been indirectly linked to climate change adaptation. Researchers at IIASA explored the application of science, technology, and innovation (STI) solutions to enhance participation in climate adaptation policies. While not directly related to the compound, this highlights the broader impact of STI in addressing global challenges .

Drug Delivery Systems

Due to its unique structure, MFCD22619375 could serve as a building block for drug delivery systems. Researchers investigate its potential as a carrier for targeted drug delivery, enhancing drug bioavailability and minimizing side effects .

Future Directions

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-13-11-25-17(19(27)20-13)16(22-23-25)18(26)21-15-7-9-24(10-8-15)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,20,27)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKKNERVANPVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

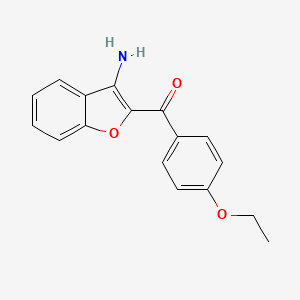

methanone](/img/structure/B2475500.png)

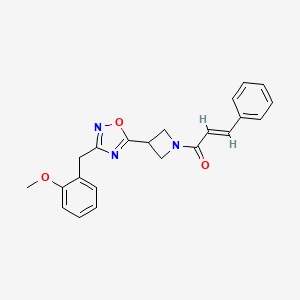

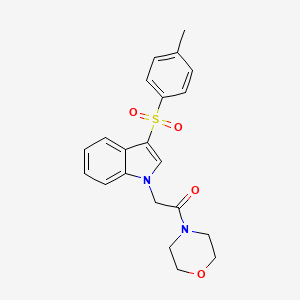

![N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2475502.png)

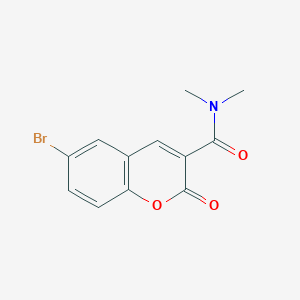

![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2475521.png)